N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide
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Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a furan ring, a morpholinopyridazine moiety, and a phenyl group, making it a unique and versatile molecule in medicinal chemistry.
Mechanism of Action
Target of action
Compounds with similar structures, such as furan derivatives, have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of action
Without specific studies on “N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide”, it’s difficult to determine its exact mode of action. Many drugs work by binding to specific receptors in the body, which can trigger a series of biochemical reactions leading to the desired effect .
Biochemical pathways
Drugs often work by interacting with one or more biochemical pathways, either enhancing or inhibiting the actions of certain enzymes or other proteins .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability, or the amount of the drug that actually enters the bloodstream when introduced into the body .
Result of action
The effects of a drug at the molecular and cellular level are often related to its overall therapeutic effect .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. Without specific studies, it’s difficult to say how these factors might affect this particular compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinopyridazine moiety: This step involves the reaction of a pyridazine derivative with morpholine under controlled conditions.
Coupling with the phenyl group: The final step involves the coupling of the furan ring with the morpholinopyridazine moiety and the phenyl group using a suitable coupling reagent such as palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups in the pyridazine moiety can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and halogenated phenyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide: shares similarities with other furan derivatives such as furan-2-carboxylic acid and furan-2-carboxamide.
Morpholinopyridazine derivatives: Compounds like 6-morpholinopyridazine and its analogs.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(17-5-2-10-26-17)20-15-4-1-3-14(13-15)16-6-7-18(22-21-16)23-8-11-25-12-9-23/h1-7,10,13H,8-9,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGBHPRMKLGWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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